REACTION_CXSMILES
|
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1.[OH-].[K+]>C(O)C>[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[C:2]2[CH2:3][C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[C:1]2=[O:10])=[CH:14][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution is cooled to -10°
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
CUSTOM
|
Details
|
to crystallize at 17°
|
Type
|
TEMPERATURE
|
Details
|
(cooled to keep under 15°)
|
Type
|
STIRRING
|
Details
|
to stir at 20°-25° for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
poured onto 2 liters of icewater
|
Type
|
FILTRATION
|
Details
|
the solid is filtered
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
to air dry
|
Type
|
CUSTOM
|
Details
|
After crystallization from 400 ml of DMF
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C2C(C3=CC=CC=C3C2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |